Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate

Catalog No.
S13604578
CAS No.
M.F
C14H15Br2NO2
M. Wt
389.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-car...

Product Name

Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 5-bromo-3-(bromomethyl)indole-1-carboxylate

Molecular Formula

C14H15Br2NO2

Molecular Weight

389.08 g/mol

InChI

InChI=1S/C14H15Br2NO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3

InChI Key

FOSPBZOEZXCOTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CBr

Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds known for their diverse biological activities and applications in organic synthesis. This compound features a tert-butyl ester group, two bromine substituents, and an indole core structure, making it a significant intermediate in medicinal chemistry and materials science. The presence of bromine atoms enhances its reactivity, allowing for various substitution reactions that can lead to the formation of derivatives with potentially improved biological properties .

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide and potassium thiolate.
  • Oxidation Reactions: The compound can be oxidized to yield oxo derivatives using oxidizing agents like potassium permanganate.
  • Reduction Reactions: Reduction of the bromine atoms can produce debrominated products, typically using reducing agents such as lithium aluminum hydride or sodium borohydride .

The biological activity of tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate is an area of ongoing research. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific molecular targets, leading to enzyme inhibition or disruption of cellular processes. Further biological assays are necessary to elucidate its efficacy against various pathogens and cancer cell lines.

The synthesis of tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions:

  • Bromination: An indole derivative is brominated using a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
  • Bromomethylation: The brominated indole undergoes a bromomethylation reaction.
  • Esterification: Finally, the resulting compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester .

Tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate has several applications across different fields:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer activities.
  • Medicine: Explored as a precursor for developing pharmaceutical compounds.
  • Industry: Utilized in producing specialty chemicals and materials .

Interaction studies for tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate typically focus on its behavior in biological systems or its reactivity with other chemicals. These studies are essential for determining the safety and efficacy of the compound in practical applications. They may involve:

  • Evaluating binding affinity to specific enzymes or receptors.
  • Assessing cytotoxicity against various cell lines.
  • Investigating metabolic pathways and degradation products in biological systems.

Several compounds share structural similarities with tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
Tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate1419874-03-5Contains a cyanomethyl group; different reactivity profile
Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate168143-76-8Chlorine instead of bromine; alters electronic properties
Tert-butyl 4-(bromomethyl)indole-1-carboxylate220499-13-8Bromination at a different position; affects biological activity
Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate1823484-74-7Fluorine substituent; different reactivity compared to bromine

These comparisons illustrate how variations in substituents affect chemical behavior and potential applications, making tert-butyl 5-bromo-3-(bromomethyl)-1H-indole-1-carboxylate unique among its counterparts .

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

388.94490 g/mol

Monoisotopic Mass

386.94695 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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